![molecular formula C18H25N3O3 B5567049 N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)
N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related isonicotinamide derivatives involves various methods, including reactions of isonicotinoyl chloride with other compounds. For example, the synthesis of N-(2-nitroxyethyl)isonicotinamide was accomplished through the reaction with 2-nitroxyethylamine, serving as a precursor for further complex formation with PdCl2 and PtCl2, suggesting a methodology that could be adapted for the synthesis of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Fedorov et al., 2001).
Molecular Structure Analysis
Co-crystal studies involving isonicotinamide reveal its capability to form complex structures. For instance, the co-crystallization with cyclic carboxylic acids showcased the versatility of isonicotinamide in forming structurally diverse co-crystals, illustrating potential insights into the molecular structure of N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide (Lemmerer & Fernandes, 2012).
Chemical Reactions and Properties
Isonicotinamide derivatives exhibit a range of chemical reactions, including the ability to form co-crystals and undergo phase transitions, suggesting similar reactivity for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide. Co-crystals of isonicotinamide with 4-methoxybenzoic acid, for example, undergo a first-order structural phase transition, providing a basis for understanding the compound's chemical behavior (Chia & Quah, 2017).
Physical Properties Analysis
The synthesis and structural characterization of compounds similar to N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide provide insights into their physical properties. Techniques such as X-ray diffraction, NMR, and thermal analysis are commonly used to analyze these properties, offering a foundation for predicting the physical characteristics of the compound .
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and potential for forming complexes, are key aspects of isonicotinamide derivatives. The study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide offers insights into the chemical properties that could be relevant for N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide, including its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bond Network Dimensionality
Tetrachloroplatinate salts, including isonicotinamide derivatives, demonstrate the control of hydrogen bond network dimensionality. These compounds exhibit two-dimensional NH⋯Cl hydrogen bond networks, which are critical in understanding the molecular assembly and crystalline structures of various chemical entities (Angeloni & Orpen, 2001).
Cyclisation and Spirocyclic Compounds
Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclisation induced by an electrophile. This process yields spirocyclic compounds or doubly spirocyclic compounds in which both the nucleophilic and electrophilic heterocycles are dearomatised, showcasing the compound's potential in synthetic organic chemistry (Brice & Clayden, 2009).
Antimicrobial Evaluation
A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding underlines the potential of such compounds in developing new antibacterial agents (Ramachandran, 2017).
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon, involving isonicotinamide N-oxide, assembles in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs, demonstrating the utility of isonicotinamide derivatives in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
PET Agents for Alzheimer's Disease
Isonicotinamide derivatives have been explored as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. The synthesis of specific carbon-11-labeled isonicotinamides highlights their potential application in the diagnosis and study of neurological disorders (Gao, Wang, & Zheng, 2017).
Eigenschaften
IUPAC Name |
N-[(3R,4R)-1-(2-cyclopentylacetyl)-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-16-12-21(17(23)11-13-3-1-2-4-13)10-7-15(16)20-18(24)14-5-8-19-9-6-14/h5-6,8-9,13,15-16,22H,1-4,7,10-12H2,(H,20,24)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFZLXLFSKDOH-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.